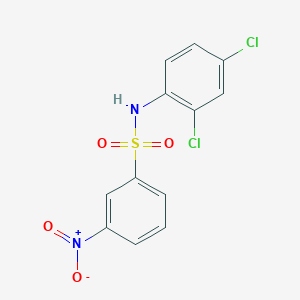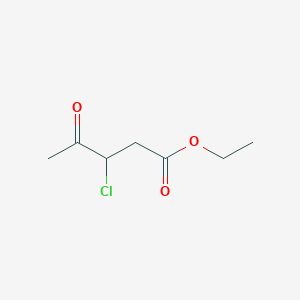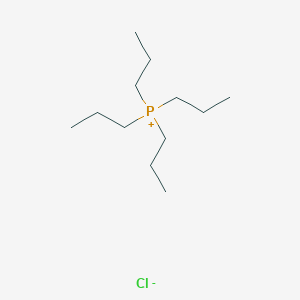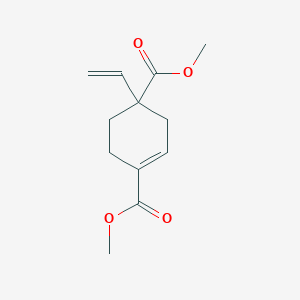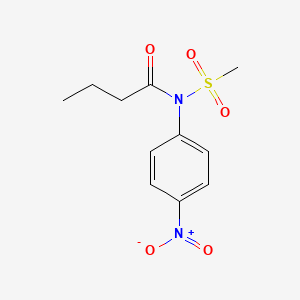
2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide is a chemical compound with the molecular formula C5H7N3O3 This compound is known for its unique structure, which includes a cyano group, a hydroxyimino group, and a methylcarbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetamide with hydroxylamine hydrochloride in the presence of a base to form the hydroxyimino derivative. This intermediate is then reacted with methyl isocyanate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxime derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The cyano group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-2-(hydroxyimino)acetamide: Similar structure but lacks the methylcarbamoyl group.
2-Cyanoacetamide: Lacks both the hydroxyimino and methylcarbamoyl groups.
N-Methylcarbamoylacetamide: Lacks the cyano and hydroxyimino groups.
Uniqueness
2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide is unique due to the presence of all three functional groups (cyano, hydroxyimino, and methylcarbamoyl) in its structure
Propriétés
Numéro CAS |
59653-14-4 |
|---|---|
Formule moléculaire |
C5H6N4O3 |
Poids moléculaire |
170.13 g/mol |
Nom IUPAC |
2-cyano-2-hydroxyimino-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C5H6N4O3/c1-7-5(11)8-4(10)3(2-6)9-12/h12H,1H3,(H2,7,8,10,11) |
Clé InChI |
ZPJPBGZDPWPNII-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC(=O)C(=NO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


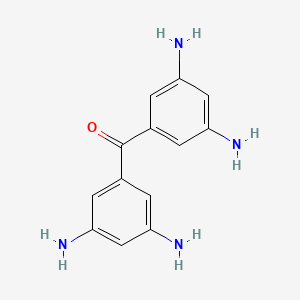
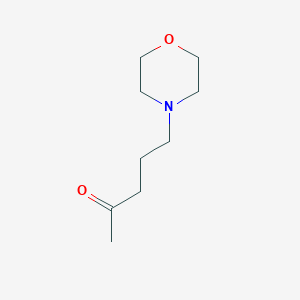
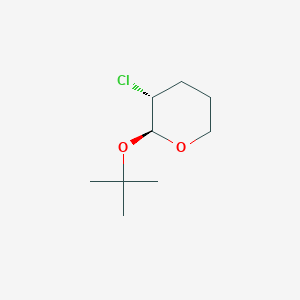

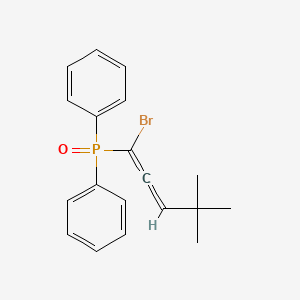
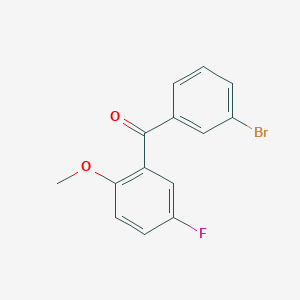
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
